(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
CAS No.: 158414-48-3
Cat. No.: VC21309153
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158414-48-3 |
---|---|
Molecular Formula | C7H14ClNO2 |
Molecular Weight | 179.64 g/mol |
IUPAC Name | (1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |
Standard InChI Key | QNIOBHOEZYKCJV-IBTYICNHSA-N |
Isomeric SMILES | C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl |
SMILES | C1CCC(C(C1)C(=O)O)N.Cl |
Canonical SMILES | C1CCC(C(C1)C(=O)O)N.Cl |
Introduction
Synthesis Methods
Chemical Synthesis Routes
Several synthetic pathways can be employed to produce (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride, with most approaches focusing on obtaining the correct stereochemistry. A common synthetic route begins with the 1,2-dipolar cycloaddition of chlorosylfonyl isocyanate (CSI) to cyclohexene, which proceeds regioselectively according to Markovnikov orientation . This reaction produces a racemic cis β-lactam intermediate that serves as a key precursor.
The β-lactam ring is subsequently opened using ethanolic HCl (22%) to yield ethyl cis-2-aminocyclohexanecarboxylate . This process creates the fundamental cis arrangement of the amine and carboxylic acid groups that characterizes the target compound.
Enzymatic Resolution Techniques
To obtain the enantiomerically pure (1R,2S) isomer, enzymatic resolution methods have proven highly effective. Candida antarctica lipase B (CALB) has been successfully employed for the enantioselective hydrolysis of racemic ethyl cis-2-aminocyclohexanecarboxylate . This enzyme selectively hydrolyzes one enantiomer while leaving the other intact, allowing for the separation of the stereoisomers.
The enzymatic resolution can be performed in various green solvents, with tert-butyl methyl ether (tBuOMe) showing excellent results . Under optimized conditions, the resolution yields the unreacted ethyl (1R,2S)-2-aminocyclohexanecarboxylate and the hydrolyzed (1S,2R)-2-aminocyclohexanecarboxylic acid . The separated (1R,2S) ester can then be hydrolyzed to obtain the desired (1R,2S)-2-aminocyclohexanecarboxylic acid, which is subsequently converted to its hydrochloride salt.
Physical and Chemical Properties
Structural Characteristics
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride possesses a conformationally constrained cyclohexane ring that limits the spatial arrangement of its functional groups. The cis configuration of the amine and carboxylic acid groups creates a specific three-dimensional structure that determines how the molecule interacts with biological targets. This conformational rigidity distinguishes it from linear amino acids, which typically exhibit greater flexibility.
The hydrochloride form exists as a crystalline solid, with the amine group protonated to form an ammonium salt. This protonation alters the electronic properties of the molecule and enhances its water solubility, making it more suitable for biological applications.
Comparative Properties
Table 1 presents a comparison of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride with related compounds:
Biological Activities
Neurotransmitter Modulation
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride may influence neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission. The specific stereochemistry of this compound plays a crucial role in how it interacts with neuronal receptors and transporters, potentially affecting synaptic transmission.
Research suggests that the compound's ability to modulate neurotransmitter systems might be particularly relevant for neurological conditions involving imbalances in amino acid-derived neurotransmitters. The exact mechanisms of these interactions remain an active area of investigation.
Antioxidant Properties
Studies indicate that compounds with structures similar to (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride can exhibit antioxidant activities, potentially neutralizing free radicals in biological systems. This property could be valuable for protecting cells against oxidative damage, which is implicated in various pathological conditions including neurodegenerative diseases and aging.
Enzyme Interactions
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride participates in various reactions facilitated by specific enzymes in biological systems, reflecting its role in metabolic pathways. Understanding these enzymatic interactions is crucial for predicting the compound's behavior in vivo and for developing potential therapeutic applications.
The stereochemical configuration of the compound significantly influences its recognition by enzymes, often determining whether it can serve as a substrate, inhibitor, or modulator of enzymatic activity. This stereoselectivity is fundamental to its biological functions and potential pharmaceutical applications.
Applications
Research Applications
In biochemical and medicinal chemistry research, (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride serves as a valuable tool for investigating structure-activity relationships, particularly regarding the importance of stereochemistry in biological interactions. Researchers can use this compound to:
-
Probe receptor binding sites and study molecular recognition processes
-
Investigate the role of conformation in biological activity
-
Develop and test new synthetic methodologies for chiral compounds
-
Explore the effects of specific structural modifications on biological properties
Synthetic Building Block
Structure-Activity Relationships
Stereochemical Influence on Activity
The specific (1R,2S) stereochemistry of the compound significantly influences its biological activity and chemical behavior. The spatial arrangement of the functional groups creates a unique three-dimensional structure that determines how the molecule interacts with receptors, enzymes, and other biological targets.
Studies on related compounds demonstrate that even subtle changes in stereochemistry can dramatically alter biological activity. For instance, the (1S,2R) enantiomer may exhibit significantly different binding affinities and pharmacological effects compared to the (1R,2S) isomer.
Functional Group Modifications
Modifications to the functional groups of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride can produce derivatives with altered properties and activities. The ethyl ester derivative, ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, represents one such modification that affects the compound's physicochemical properties and potential applications .
Other possible modifications include:
-
N-substitution of the amine group to alter binding properties
-
Introduction of additional functional groups to the cyclohexane ring
-
Formation of amide derivatives with various coupling partners
-
Conversion to other salt forms to modify solubility and stability profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume